3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-butyl-2-(difluoromethylsulfanyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2OS/c1-2-3-8-17-11(18)9-6-4-5-7-10(9)16-13(17)19-12(14)15/h4-7,12H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOTWCDOCAJTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Dihydroquinazolinone Core Formation
The dihydroquinazolinone scaffold is typically synthesized via cyclocondensation of o-aminobenzamide derivatives with aldehydes or ketones. A metal-free cascade cyclization/Leuckart–Wallach reaction developed by Eriksson et al. (2020) exemplifies this approach. Here, o-formyl carbamates react with amines under acidic conditions to form cyclic N-acyl iminium intermediates, which undergo reduction to yield 3,4-dihydroquinazolinones. For 3-butyl derivatives, butylamine serves as the amine component, while formic acid acts as both a Brønsted acid and reductant. This method achieves yields up to 92% and avoids metal catalysts, making it environmentally sustainable.
Introducing the 3-Butyl Substituent
The butyl group at position 3 is introduced either during cyclization or via post-synthetic alkylation. In a study by Al-Masoudi et al. (2019), 3-substituted dihydroquinazolinones were synthesized by refluxing o-aminobenzamides with alkylamines (e.g., butylamine) and aldehydes in methanol with potassium carbonate. The butylamine directly incorporates into the heterocyclic ring during cyclization, eliminating the need for separate alkylation steps. Alternatively, alkylation of pre-formed dihydroquinazolinones using butyl halides and bases like NaH has been reported, though this may require harsher conditions.
Incorporation of the Difluoromethylsulfanyl Group
The difluoromethylsulfanyl (-SCF2H) group at position 2 is introduced via palladium-catalyzed cross-coupling or nucleophilic substitution. Shen et al. (2016) demonstrated that heteroaryl bromides undergo efficient difluoromethylthiolation using Pd(OAc)2 and Xantphos as ligands, with AgSCF2H as the sulfur source. Applying this to 2-bromo-3-butyldihydroquinazolin-4-one (synthesized via bromination of the parent compound) yields the target molecule in high purity. Alternatively, annulation reactions using o-aminobenzamides and difluoromethyl thiols under oxidative conditions provide a one-pot route, though thiol stability remains a challenge.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
The Leuckart–Wallach pathway involves imine formation, cyclization to a cyclic N-acyl iminium ion, and subsequent reduction by formic acid. Deuterium-labeling studies confirm that reduction occurs at the benzylic position, enabling selective deuteration for pharmacokinetic studies. For Pd-catalyzed thiolation, oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange with AgSCF2H and reductive elimination, furnishes the C–SCF2H bond. Microwave-assisted synthesis (e.g., 150°C, 20 min) enhances reaction rates and yields in cyclocondensation steps.
Green Chemistry Considerations
The use of 2-methyltetrahydrofuran (2-MeTHF) as a bio-based solvent in cyclocondensation reduces environmental impact compared to traditional THF. Formic acid–acetic acid mixtures in cascade reactions generate only H2O, CO2, and MeOH as byproducts, aligning with green chemistry principles. Additionally, transition-metal-free protocols minimize heavy metal waste.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the quinazolinone ring or the difluoromethylsulfanyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to various reduced forms of the quinazolinone ring.
Scientific Research Applications
3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its possible anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential side effects.
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It may be explored for use in the synthesis of other complex organic molecules or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes involved in key biochemical pathways.
Receptors: It could bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound might interact with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Substituent Variations at Position 3
- Alkyl vs. Aryl Groups: The butyl group in the target compound contrasts with aryl substituents in analogs like 3-(4-methylphenyl)- or 3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one (e.g., compounds 3d and 3e) . Aryl groups, particularly electron-rich moieties (e.g., methoxy), may enhance π-π stacking interactions with biological targets but could also introduce metabolic liabilities .
Substituent Variations at Position 2
- Difluoromethylsulfanyl vs. Other Thioethers: The difluoromethylsulfanyl group distinguishes the target compound from non-fluorinated analogs such as 2-[(methyl)sulfanyl]- or 2-[(aryl)sulfanyl]-3,4-dihydroquinazolin-4-one (e.g., compounds 4b and 4c) . Fluorination at this position likely enhances metabolic stability by resisting oxidative degradation, a common issue with thioether-containing drugs .
Electronic and Steric Effects
- This contrasts with non-fluorinated thioethers, which lack such polarization .
- Butyl Group Influence :
Physicochemical Properties
*Predicted based on substituents.
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity. The difluoromethylsulfanyl group’s electron-withdrawing effects may enhance binding to electrophilic enzyme pockets .
- Molecular docking : Screens interactions with targets like kinases or GPCRs. The quinazolinone core’s planar structure facilitates π-π stacking in active sites .
- MD Simulations : Evaluate stability of ligand-target complexes over time, focusing on hydrogen bonds with the sulfanyl group .
Validation : Cross-reference computational predictions with experimental binding assays (e.g., SPR, ITC) to resolve discrepancies .
What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?
Q. Basic Research Focus
- NMR :
- ¹H NMR : Look for quinazolinone NH protons (δ 10–12 ppm) and butyl chain CH₂ signals (δ 1.2–1.8 ppm) .
- ¹³C NMR : Carbonyl (C=O) resonates at δ 165–175 ppm; sulfanyl-linked carbons show deshielding (δ 40–50 ppm) .
- IR Spectroscopy : Confirm C=O (1680–1700 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
- Mass Spectrometry : Exact mass (e.g., HRMS) verifies molecular formula; fragmentation patterns distinguish regioisomers .
Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded spectra .
How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives through SAR studies?
Q. Advanced Research Focus
- Systematic Substituent Variation : Compare analogs with different alkyl chains (e.g., butyl vs. methyl) or electron-withdrawing groups (e.g., -CF₂ vs. -Cl). For example, bulky substituents may improve selectivity but reduce solubility .
- In vitro Assays : Test against isogenic cell lines to isolate target-specific effects. Contradictions in cytotoxicity data may arise from differences in cell permeability .
- Meta-Analysis : Pool data from multiple studies to identify trends. For instance, sulfanyl groups consistently enhance kinase inhibition but vary in metabolic stability .
What strategies minimize byproduct formation during critical synthetic steps (e.g., nitration or sulfanylation)?
Q. Basic Research Focus
- Temperature Modulation : Nitration at 40°C minimizes dinitro derivatives; higher temperatures (>50°C) promote side reactions .
- Catalyst Screening : Activated carbon improves regioselectivity in nitration, while Pd catalysts enhance coupling efficiency in sulfanylation .
- Purification : Use preparative HPLC with C18 columns to separate isomers. Gradient elution (acetonitrile/water) resolves quinazolinone derivatives effectively .
What crystallization strategies improve X-ray diffraction quality for structural validation?
Q. Advanced Research Focus
- Solvent Selection : Slow evaporation from DMSO/EtOH mixtures yields single crystals. Avoid high-polarity solvents that disrupt molecular packing .
- SHELX Refinement : Use SHELXL for small-molecule refinement. The quinazolinone core’s rigidity aids in resolving thermal motion artifacts .
- Twinned Data Handling : For macromolecular complexes, SHELXPRO interfaces with CCP4 suites to manage twinning .
How does the difluoromethylsulfanyl group influence physicochemical properties compared to non-fluorinated analogs?
Q. Advanced Research Focus
- Lipophilicity : Fluorine atoms increase logP (measured via HPLC retention times), enhancing membrane permeability but risking toxicity .
- Metabolic Stability : Fluorination reduces oxidative metabolism in liver microsomes (tested via LC-MS/MS), prolonging half-life .
- Electron Effects : Fluorine’s electronegativity alters pKa of adjacent groups, impacting protonation states in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
